![molecular formula C19H16O2 B3060772 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol CAS No. 809285-98-1](/img/structure/B3060772.png)
4'-(Benzyloxy)[1,1'-biphenyl]-3-ol
Overview
Description
Scientific Research Applications
Liquid Crystalline Phases
- 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol derivatives can form thermotropic and lyotropic smectic and columnar liquid crystalline phases, used in material science for creating novel mesogens (Kölbel, Tschierske, & Diele, 1998).
Antibacterial Agents
- Derivatives of this compound have been synthesized and evaluated for antibacterial activity, showing promise as novel antibacterial agents (Moanță, 2014).
Pharmaceutical Intermediates
- 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol is an important active pharmaceutical intermediate in the production of drugs like Ifenprodil and Buphenine (Yadav & Sowbna, 2012).
Ferroelectric Liquid Crystalline Polysiloxanes
- This compound is used in synthesizing ferroelectric liquid crystalline polysiloxanes, which display rich mesomorphic behavior and are important in advanced materials research (Hsiue & Chen, 1995).
Tyrosinase Inhibitors
- Biphenyl-based compounds, including derivatives of 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol, have shown significant anti-tyrosinase activities, suggesting potential use in treatments for conditions like hyperpigmentation (Kwong et al., 2017).
In Vitro Antimicrobial and Anti-Inflammatory Activities
- Certain derivatives exhibit antimicrobial and anti-inflammatory activities, highlighting their potential in pharmaceutical applications (Devi, Yadav, & Singh, 2019).
Synthesis of Optically Active Compounds
- Used in the synthesis of optically active compounds like 4-benzyloxy- and 4-alkyloxycarbonyl-2-oxetanones, which are relevant in asymmetric synthesis and pharmaceutical chemistry (Cammas et al., 1993).
Dielectric Properties in Liquid Crystals
- Novel biphenyl-based compounds, including derivatives of 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol, have been synthesized to investigate their mesomorphic and dielectric properties, relevant in electronic and photonic materials (Canli et al., 2021).
Biphenyl Degradation by Microorganisms
- Studies have shown that certain microorganisms can degrade biphenyl compounds, indicating potential applications in bioremediation and environmental science (Moody et al., 2002).
Monoamine Oxidase B Inhibitors
- Benzyloxyphenyl derivatives, including 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol, have been investigated as selective monoamine oxidase B inhibitors, potentially useful in Parkinson's disease therapy (Yeon et al., 2018).
Luminescent Properties in Coordination Compounds
- Lanthanide coordination compounds utilizing derivatives of 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol have been synthesized to study their luminescent properties, relevant in material science and sensor technologies (Sivakumar et al., 2010).
Mechanism of Action
Target of Action
Phenolic compounds, which this compound is a part of, are known to interact with a variety of biological targets, including enzymes and cell receptors, influencing numerous physiological processes .
Mode of Action
Phenolic compounds generally exert their effects through various mechanisms, such as antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Biochemical Pathways
Phenolic compounds like 3-(4-Benzyloxyphenyl)phenol are secondary metabolites of plants and are biosynthetically formed via the shikimic acid pathway or the malonate/acetate pathway . They play a key role in defense mechanisms when environmental stresses can lead to an increased production of free radicals and other oxidative species in plants .
Pharmacokinetics
The bioavailability of phenolic compounds is generally influenced by factors such as molecular size, polarity, and the presence of transporters .
Result of Action
Phenolic compounds are known to have a wide range of biological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of 3-(4-Benzyloxyphenyl)phenol can be influenced by various environmental factors . These may include pH, temperature, and the presence of other compounds. Phenolic compounds are known to be sensitive to light, heat, and oxygen, which can affect their stability and activity .
properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13,20H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNLNMWZWMOMNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602449 | |
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
CAS RN |
809285-98-1 | |
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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